molecular formula C12H10O2 B117158 6-Methoxy-2-naphthaldehyde CAS No. 3453-33-6

6-Methoxy-2-naphthaldehyde

Cat. No. B117158
CAS RN: 3453-33-6
M. Wt: 186.21 g/mol
InChI Key: VZBLASFLFFMMCM-UHFFFAOYSA-N
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Patent
US05120752

Procedure details

To a solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in THF (10 mL) at -78° C., was added n-butyllithium (1.69 mL of a 2.5M in hexanes, 4.22 mmol) dropwise and the solution was stirred for 45 min at -78° C. N,N-dimethylformamide (0.31 g, 4.22 mmol) was then added and the reaction was allowed to stir for 15 min at -78° C. The reaction was quenched with saturated aqueous NH4Cl(10 mL). This solution was extracted with ethyl acetate (3×10 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 15:85) afforded 345 mg (88%) of 6-methoxy-2-napthaldehyde as an off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.C([Li])CCC.CN(C)[CH:21]=[O:22]>C1COCC1>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:21]=[O:22])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
4.22 mmol) dropwise and the solution was stirred for 45 min at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 15 min at -78° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl(10 mL)
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed (silica gel, ether:hexanes, 15:85)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.